molecular formula C16H20O2 B13761829 (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL

(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL

Cat. No.: B13761829
M. Wt: 244.33 g/mol
InChI Key: LWTUOVCJGLKIJD-CMDGGOBGSA-N
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Description

(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is an organic compound that belongs to the class of alkynes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the alkyne group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving alkynes and phenyl groups. It can also serve as a model compound for investigating the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research in this area focuses on optimizing the compound’s structure to enhance its therapeutic potential.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it valuable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the alkyne and phenyl groups allows for specific binding interactions, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Methoxy-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
  • (E)-1-(2,3,6-Trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
  • (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-but-1-EN-4-YN-3-OL

Uniqueness

(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

(E)-1-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-en-4-yn-3-ol

InChI

InChI=1S/C16H20O2/c1-7-16(5,17)9-8-14-11(2)10-15(18-6)13(4)12(14)3/h1,8-10,17H,2-6H3/b9-8+

InChI Key

LWTUOVCJGLKIJD-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(C)(C#C)O)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(C)(C#C)O)C)C)OC

Origin of Product

United States

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